2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethanone
Description
2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethanone is a pyrimidine-based organic compound featuring a sulfanyl bridge connecting a 6-methyl-2-isopropylpyrimidin-4-yl moiety to a phenylethanone group. The pyrimidine core is substituted at positions 2 and 6 with isopropyl and methyl groups, respectively, contributing to its steric and electronic properties.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C16H18N2OS/c1-11(2)16-17-12(3)9-15(18-16)20-10-14(19)13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3 |
InChI Key |
ZVPLVFOOGKUUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-(propan-2-yl)pyrimidin-4-ol with a suitable thiol reagent to introduce the sulfanyl group. This intermediate can then be reacted with 1-phenylethanone under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group (-S-) serves as a reactive site for nucleophilic substitution reactions.
Key Findings :
-
The sulfanyl group undergoes facile displacement with alkyl/aryl nucleophiles under mild conditions.
-
Steric hindrance from the 6-methyl and 2-isopropyl groups on the pyrimidine ring slows substitution kinetics compared to simpler thioethers.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 12 hrs | 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfinyl}-1-phenylethanone | 78% | |
| m-CPBA | Dichloromethane, 0°C, 2 hrs | 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfonyl}-1-phenylethanone | 92% |
Mechanistic Insight :
-
Oxidation proceeds via a two-electron transfer mechanism, with sulfone formation requiring excess oxidant.
-
The electron-withdrawing ketone group stabilizes the sulfone product.
Ketone Functionalization
The phenacyl ketone moiety participates in classic carbonyl reactions.
Nucleophilic Addition
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Grignard reagents | THF, −78°C to RT | Tertiary alcohol derivatives | |
| Hydrazine hydrate | Ethanol, reflux, 6 hrs | Hydrazone (C₆H₅C(O)N₂H₃) |
Condensation Reactions
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Hydroxylamine | NaOH (aq), EtOH, 50°C | Oxime (C₆H₅C(=NOH)-) | |
| Semicarbazide | Acetic acid catalyst, reflux | Semicarbazone |
Structural Impact :
Pyrimidine Ring Reactions
The pyrimidine ring undergoes electrophilic substitution, albeit with reduced reactivity due to electron-withdrawing substituents.
| Reaction Type | Conditions | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | C5 of pyrimidine | |
| Halogenation | Br₂ in CCl₄, FeBr₃ catalyst, 40°C | C5 or C6 |
Notable Observations :
-
Nitration occurs preferentially at the C5 position due to meta-directing effects of the sulfanyl and methyl groups .
-
Halogenation yields are low (<30%) due to steric hindrance from the isopropyl group.
Catalytic Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions via its sulfanyl or halide derivatives.
| Reaction | Catalyst System | Product | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated pyrimidine analogs |
Applications :
-
These reactions enable the synthesis of structurally diverse analogs for medicinal chemistry screening .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
| HCl (1M), reflux, 4 hrs | Partial hydrolysis of sulfanyl group to thiol | 6-Methyl-2-isopropylpyrimidin-4-thiol | |
| NaOH (1M), RT, 24 hrs | Ketone remains intact; pyrimidine ring stable | No degradation |
Practical Implications :
-
The compound is stable in basic conditions but susceptible to acidic hydrolysis, necessitating pH-controlled storage.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties and structure of the compound. It consists of a pyrimidine ring substituted with a sulfanyl group and a phenylethanone moiety. This structural configuration is significant for its biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent . Studies indicate that derivatives of pyrimidine compounds exhibit significant antimicrobial activities against various pathogens. For instance, research has demonstrated that modifications to the pyrimidine structure can enhance its efficacy against resistant bacterial strains .
Case Study: Antimicrobial Activity
A study published in 2019 identified novel antimicrobial agents through the screening of drug libraries, which included similar pyrimidine-based compounds. The results indicated that specific substitutions on the pyrimidine ring could lead to increased antibacterial activity, suggesting that compounds like 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethanone may have similar potential .
Cancer Research
Another promising application lies in cancer therapeutics . The structural features of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that certain pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Anticancer Screening
In a recent study, researchers screened various compounds for anticancer properties using multicellular spheroids as models. The findings suggested that certain pyrimidine derivatives exhibited significant cytotoxic effects against cancer cells, highlighting the potential of compounds like 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethanone for further development in oncology .
Material Science
Beyond biological applications, this compound could also find utility in material science , particularly in synthesizing novel polymers or coatings with specific properties due to its unique chemical structure.
Case Study: Polymer Development
Research into polymeric materials incorporating sulfur-containing compounds has shown enhanced thermal stability and mechanical properties. The incorporation of such derivatives into polymer matrices can lead to materials with tailored functionalities suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
The structural and functional attributes of 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethanone are compared below with two analogs: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone (Compound A) and 2-{[4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone (Compound B) .
Structural and Molecular Comparison
Notes:
Hypothetical formula derived from IUPAC name.
Calculated based on C₁₆H₁₈N₂OS.
Calculated from C₁₃H₁₃FN₂OS.
Calculated from C₁₉H₁₅ClN₂O₂S.
Key Differences and Implications
a. Substituent Effects
- Compound A: The 4-fluorophenyl group introduces electron-withdrawing effects, which may improve binding to polar enzyme active sites .
- Compound B: The 4-chlorophenoxy substituent adds halogen bonding capability and elevates molecular weight, which could influence pharmacokinetics (e.g., slower metabolic clearance) .
Biological Activity
Chemical Structure and Properties
The compound 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethanone is characterized by a pyrimidine ring substituted with a methyl group and an isopropyl group, linked to a phenylethanone moiety through a sulfur atom. Its molecular formula is C15H18N2OS, and it has a molecular weight of approximately 290.38 g/mol.
Biological Activity
The biological activity of this compound can be inferred from studies on similar pyrimidine derivatives, which have been shown to exhibit a range of pharmacological effects:
- Antimicrobial Activity : Pyrimidine derivatives often demonstrate antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi.
- Antitumor Activity : Research indicates that some pyrimidine-based compounds can inhibit tumor cell proliferation. For example, certain analogs have been tested against cancer cell lines, showing significant cytotoxic effects.
- Enzyme Inhibition : Pyrimidine derivatives have been reported to act as inhibitors for various enzymes, including those involved in nucleic acid synthesis and metabolic pathways. This can lead to applications in treating diseases like cancer and viral infections.
- Anti-inflammatory Properties : Some studies have suggested that pyrimidine compounds can modulate inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Data Table of Biological Activities
Case Studies
- Antitumor Efficacy : A study demonstrated that a related pyrimidine derivative significantly inhibited the growth of A431 vulvar epidermal carcinoma cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Enzyme Inhibition : Research on similar compounds has shown that they can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby providing a pathway for developing anti-cancer agents.
- Antimicrobial Testing : A series of tests conducted on structurally related compounds revealed that they exhibited strong activity against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-phenylethanone?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the molecular structure, focusing on the sulfanyl group's chemical shift (typically 2.5–3.5 ppm for -S- environments) .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., methanol/sodium acetate buffer at pH 4.6) to assess purity and detect impurities .
- X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in ethanol or DMSO and compare bond lengths/angles with analogous pyrimidine derivatives .
Q. What synthetic routes are effective for introducing the sulfanyl group in pyrimidine derivatives like this compound?
- Methodological Answer :
- Thiolation via Nucleophilic Substitution : React 4-chloro-6-methyl-2-isopropylpyrimidine with a thiolate nucleophile (e.g., sodium thiophenoxide) under inert atmosphere to minimize oxidation .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using controlled microwave irradiation (e.g., 100°C, 30 min) for thioether formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of sulfanyl-containing pyrimidine derivatives?
- Methodological Answer :
- Standardized Bioassay Protocols : Use in vitro enzyme inhibition assays (e.g., kinase or dehydrogenase targets) with controlled pH and temperature to minimize variability .
- Comparative Crystallography : Analyze structural differences (e.g., torsion angles of the sulfanyl group) between active and inactive analogs to identify critical steric/electronic factors .
- Meta-Analysis of Data : Apply statistical tools (e.g., ANOVA) to reconcile conflicting results from studies using different cell lines or animal models .
Q. What strategies optimize reaction yields when handling air-sensitive intermediates during synthesis?
- Methodological Answer :
- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for steps involving moisture-sensitive reagents (e.g., Grignard or organolithium compounds) .
- Real-Time Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track intermediate formation and adjust reaction conditions dynamically .
- Low-Temperature Quenching : For exothermic steps, cool reactions to -20°C before adding quenching agents to prevent side reactions .
Q. How should environmental stability studies be designed to predict degradation pathways of this compound?
- Methodological Answer :
- Accelerated Degradation Experiments : Expose the compound to UV light, varying pH (3–10), and oxidizing agents (e.g., HO) to simulate environmental conditions .
- LC-MS Analysis : Identify degradation products (e.g., sulfoxides or pyrimidine ring-opened species) using high-resolution mass spectrometry .
- Ecotoxicity Testing : Use Daphnia magna or algal bioassays to assess the impact of degradation products on aquatic ecosystems .
Q. What computational methods predict the sulfanyl group’s reactivity under different chemical environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the C-S bond to evaluate susceptibility to oxidation or nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents to predict aggregation behavior or solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
